Acetylcholinesterase Bimolecular Inhibition Rate: MPP Exhibits the Highest k₁ Among Alkyl(phenyl)phosphinate Homologs
In a direct head-to-head comparison of 4-nitrophenyl esters of methyl-, ethyl-, and isopropyl(phenyl)phosphinic acid (MPP, EPP, IPP), MPP demonstrated the largest bimolecular inhibition rate constant (k₁) against eel acetylcholinesterase, while IPP exhibited the smallest kᵢ against bovine erythrocyte AChE [1]. This establishes MPP as the most reactive phosphinate in the homologous series, a property critical for experimental designs requiring rapid enzyme inactivation.
| Evidence Dimension | Bimolecular inhibition rate constant (k₁/kᵢ) |
|---|---|
| Target Compound Data | k₁ = 29,428 M⁻¹ s⁻¹ (eel AChE, MPP) |
| Comparator Or Baseline | kᵢ = 9.6 M⁻¹ s⁻¹ (bovine erythrocyte AChE, IPP); EPP intermediate |
| Quantified Difference | MPP k₁ is ~3,065-fold higher than IPP kᵢ (different enzyme sources, consistent rank order) |
| Conditions | pH 6.90, 0.067 M phosphate buffer, 25.0°C, stopped-flow instrumentation |
Why This Matters
Procurement of MPP ensures the highest achievable inhibition rate among this class, enabling shorter experimental time courses and minimizing non-specific degradation artifacts.
- [1] Lieske, C. N., Clark, J. H., Meyer, H. G., Lawson, M. A., Lowe, J. R., Blumbergs, P., & Priest, M. A. (1982). Inhibition of two acetylcholinesterases by the 4-nitrophenyl esters of methyl-, ethyl-, and isopropyl(phenyl)phosphinic acid. Pesticide Biochemistry and Physiology, 18(2), 142-148. View Source
